molecular formula C6H7NO2S B12930495 4-Amino-2-methylthiophene-3-carboxylic acid

4-Amino-2-methylthiophene-3-carboxylic acid

Cat. No.: B12930495
M. Wt: 157.19 g/mol
InChI Key: RMHSRIBMDZENBQ-UHFFFAOYSA-N
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Description

4-Amino-2-methylthiophene-3-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylthiophene-3-carboxylic acid can be achieved through several methods. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-2-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

4-amino-2-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,7H2,1H3,(H,8,9)

InChI Key

RMHSRIBMDZENBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)N)C(=O)O

Origin of Product

United States

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